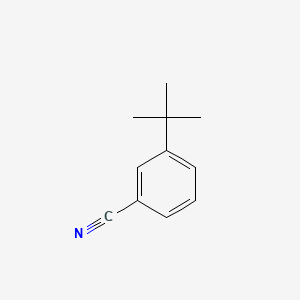

3-Tert-butylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

3-Tert-butylbenzonitrile is an organic compound with the molecular formula C11H13N. It is characterized by a tert-butyl group attached to the benzene ring at the meta position relative to the nitrile group. This compound is known for its stability and is used in various chemical applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-Tert-butylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-tert-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. Another method involves the direct cyanation of 3-tert-butylbenzyl chloride using sodium cyanide under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound oxide. This method is preferred due to its efficiency and high yield.

化学反応の分析

Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-tert-butylbenzoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 3-tert-butylbenzylamine using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base.

Major Products Formed:

Oxidation: 3-Tert-butylbenzoic acid.

Reduction: 3-Tert-butylbenzylamine.

Hydrolysis: 3-Tert-butylbenzamide or 3-tert-butylbenzoic acid.

科学的研究の応用

3-Tert-butylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-tert-butylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved include nucleophilic attack on the nitrile carbon, leading to the formation of various derivatives.

類似化合物との比較

4-Tert-butylbenzonitrile: Similar structure but with the tert-butyl group at the para position.

2-Tert-butylbenzonitrile: Similar structure but with the tert-butyl group at the ortho position.

Comparison: 3-Tert-butylbenzonitrile is unique due to the position of the tert-butyl group, which affects its chemical reactivity and physical properties. The meta position provides a different steric and electronic environment compared to the ortho and para positions, leading to distinct reactivity patterns and applications.

生物活性

3-Tert-butylbenzonitrile (TBBN) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to TBBN, supported by data tables and case studies.

This compound is an aromatic nitrile with the molecular formula C12H15N. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Research indicates that TBBN exhibits notable antimicrobial properties. A study evaluated various substituted benzonitriles for their antifungal activity, revealing that TBBN showed effectiveness against specific fungal strains. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of TBBN on various cancer cell lines. The results suggest that TBBN has a selective cytotoxic effect on certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

The biological activity of TBBN can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TBBN has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties.

- Induction of Apoptosis : In cancer cells, TBBN appears to trigger apoptotic pathways, leading to programmed cell death. This was evidenced by increased levels of caspases in treated cells.

- Membrane Disruption : The lipophilic nature of TBBN allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis.

Case Study 1: Antifungal Efficacy

A recent study focused on the antifungal efficacy of TBBN against clinical isolates of Candida species. The study demonstrated that TBBN not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal agents like fluconazole. This suggests potential for use in combination therapies.

Case Study 2: Cancer Treatment Potential

Another investigation explored the effects of TBBN on breast cancer cell lines (MCF-7). The results indicated that treatment with TBBN led to significant reductions in cell viability and induced apoptosis. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

特性

CAS番号 |

20651-74-5 |

|---|---|

分子式 |

C11H13N |

分子量 |

159.23 g/mol |

IUPAC名 |

3-butylbenzonitrile |

InChI |

InChI=1S/C11H13N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5H2,1H3 |

InChIキー |

KHTOSIUCQBUWHE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N |

正規SMILES |

CCCCC1=CC(=CC=C1)C#N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。